Cas no 344278-75-7 (1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone)

1,4,6-Trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a sulfonyl-substituted pyridinone derivative with potential applications in organic synthesis and medicinal chemistry. Its structure features a phenylsulfonyl group at the 3-position and methyl substituents at the 1, 4, and 6 positions, contributing to its stability and reactivity profile. The compound may serve as a versatile intermediate in the development of pharmaceuticals or agrochemicals due to its electron-withdrawing sulfonyl moiety, which can influence regioselectivity in further functionalization. Its crystalline nature facilitates purification and characterization, while the methyl groups enhance lipophilicity, potentially improving bioavailability in drug design contexts. The pyridinone core offers opportunities for hydrogen bonding interactions, making it useful in ligand design.
1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone structure
344278-75-7 structure
Product Name:1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
CAS No:344278-75-7
MF:C14H15NO3S
MW:277.338802576065
MDL:MFCD00974944
CID:5156016
Update Time:2026-03-04

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 1,4,6-TRIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE
    • 3-(benzenesulfonyl)-1,4,6-trimethyl-1,2-dihydropyridin-2-one
    • 3-(benzenesulfonyl)-1,4,6-trimethylpyridin-2-one
    • Oprea1_230780
    • 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
    • MDL: MFCD00974944
    • Inchi: 1S/C14H15NO3S/c1-10-9-11(2)15(3)14(16)13(10)19(17,18)12-7-5-4-6-8-12/h4-9H,1-3H3
    • InChI Key: SPYRBQKPFRPRKB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1C(N(C)C(C)=CC=1C)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 546
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.8

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1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone Suppliers

Amadis Chemical Company Limited
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(CAS:344278-75-7)1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
Order Number:A1022132
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:27
Price ($):315.0
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Additional information on 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Professional Introduction to 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (CAS No. 344278-75-7)

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, identified by the CAS number 344278-75-7, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridinone class, characterized by its nitrogen-containing heterocycle and functional groups that contribute to its unique chemical properties. The structural motif of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone incorporates a phenylsulfonyl group at the 3-position of the pyridinone ring, which is flanked by three methyl substituents at the 1, 4, and 6 positions. This arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and molecular recognition applications.

The phenylsulfonyl moiety is a key feature of this compound, contributing to its potential bioactivity by influencing both hydrophobicity and hydrogen bonding capabilities. In recent years, sulfonyl-containing compounds have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the sulfonyl group in 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone suggests that it may exhibit similar biological activities. Furthermore, the methyl groups enhance lipophilicity, which can be crucial for membrane permeability and target binding affinity.

Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone and biological targets. Molecular docking studies have revealed that this compound can bind to various protein receptors with high specificity. For instance, preliminary simulations indicate potential interactions with enzymes involved in metabolic pathways and transcriptional regulation. These findings align with the growing interest in using heterocyclic compounds as modulators of cellular processes.

In the realm of medicinal chemistry, the synthesis of derivatives of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has been explored to optimize its pharmacokinetic profile. Researchers have modified the substituents on the pyridinone ring to improve solubility, reduce toxicity, and enhance bioavailability. One notable derivative incorporates a fluorine atom at the 5-position of the ring, which has been shown to increase metabolic stability while maintaining target affinity. Such modifications underscore the importance of structure-activity relationships (SAR) in developing novel therapeutic agents.

The biological activity of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has been further investigated through in vitro assays. Initial experiments suggest that this compound exhibits inhibitory effects on certain kinases associated with cancer progression. The phenylsulfonyl group appears to play a critical role in disrupting aberrant signaling pathways by competing with natural substrates for enzyme binding. Additionally, studies on cell cultures have shown that 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can induce apoptosis in tumor cells without significant toxicity to healthy cells. This selectivity is a desirable trait in oncology drug development.

From a synthetic chemistry perspective, 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H-pyridinone) (CAS No. 344278-75-7) serves as an intriguing building block for more complex molecules. The pyridinone core can be further functionalized through cross-coupling reactions or nucleophilic substitutions to introduce additional pharmacophores. Recent publications highlight its use in generating libraries of sulfonamide-based compounds for high-throughput screening (HTS). These libraries have been instrumental in identifying novel leads for treating neurological disorders and infectious diseases.

The pharmacokinetic properties of this compound are also under scrutiny to ensure its suitability for clinical applications. Preliminary pharmacokinetic studies indicate moderate oral bioavailability and rapid absorption after administration. The presence of methyl groups enhances distribution across tissues while minimizing renal clearance. This profile suggests that 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H-pyridinone) may be suitable for once-daily dosing regimens if further validated through animal models.

Future research directions include exploring the role of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H-pyridinone) in modulating immune responses. The sulfonamide scaffold is known to interact with immune receptors such as TLRs (Toll-like receptors), which are critical for initiating innate immune responses. By targeting these pathways, 344278-75-7 could potentially be repurposed for treating autoimmune diseases or chronic inflammation conditions where dysregulation of immune signaling is observed.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 344278-75-7. Predictive models trained on large datasets have successfully identified key structural features that correlate with bioactivity. These models often prioritize compounds with specific patterns of substitution around heterocyclic rings, such as those found in pyridinones, making them valuable tools for virtual screening before experimental validation.

In conclusion, 344278-75-7 represents a compelling example of how structural complexity can yield biologically relevant compounds.* Its unique combination of functional groups makes it a versatile scaffold for medicinal chemists aiming to develop next-generation therapeutics.* While further research is needed to fully elucidate its mechanisms*of action*and optimize its*pharmacological profile,*the*current*evidence*strongly supports its potential*as*a lead compound*for*future drug development.* As computational methods*and synthetic techniques*continue*to evolve,*compounds like *this one will remain at the forefront *of innovation *in chemical biology.*

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Amadis Chemical Company Limited
(CAS:344278-75-7)1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
A1022132
Purity:99%
Quantity:1g
Price ($):315.0
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